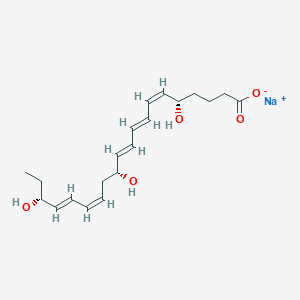![molecular formula C17H16Cl2O4 B13857457 Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broad-leaf weeds without affecting monocotyledonous crops such as wheat or maize. The compound’s structure includes a phenyl ring substituted with a 2,5-dichlorophenoxy group and an ethyl ester of 3-hydroxypropanoic acid.
Vorbereitungsmethoden
The synthesis of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The phenoxy group is introduced through a nucleophilic substitution reaction involving 2,5-dichlorophenol and a suitable phenyl halide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include the corresponding carbonyl compounds, alcohols, and substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: The compound is used in studies to understand its effects on plant physiology and its potential as a selective herbicide.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate involves mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the plant’s death. The compound targets the auxin receptors and disrupts normal cellular processes, resulting in the selective killing of broad-leaf weeds.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Widely used in agriculture for weed control.
Mecoprop: Another phenoxy herbicide with similar properties.
Dichlorprop: Used for selective weed control in various crops
Eigenschaften
Molekularformel |
C17H16Cl2O4 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H16Cl2O4/c1-2-22-17(21)10-15(20)11-3-6-13(7-4-11)23-16-9-12(18)5-8-14(16)19/h3-9,15,20H,2,10H2,1H3 |
InChI-Schlüssel |
FCWSKUAAJIKDKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


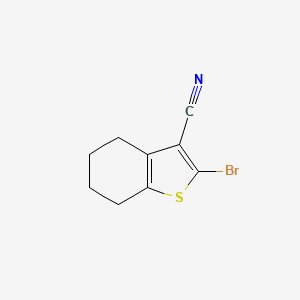
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

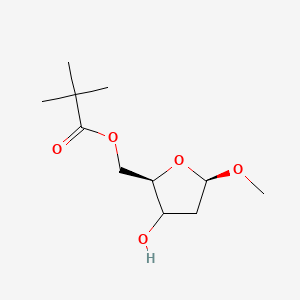
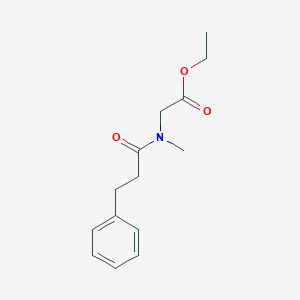

![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
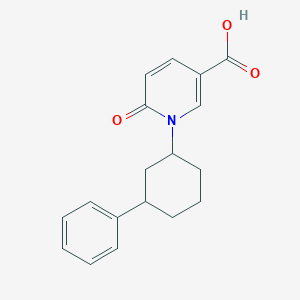
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
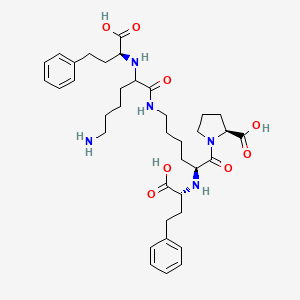
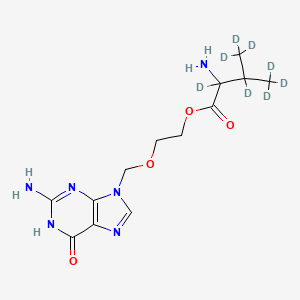
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
